Product packaging for Glycopyrronium, threo-(Cat. No.:CAS No. 202185-74-8)

Glycopyrronium, threo-

Cat. No.: B12778586
CAS No.: 202185-74-8
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-MJGOQNOKSA-N
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Description

Glycopyrronium, threo- is a synthetic quaternary ammonium compound and a long-acting muscarinic antagonist (LAMA) . The compound functions by competitively blocking muscarinic acetylcholine receptors, with a high affinity for the M1 and M3 receptor subtypes . This mechanism inhibits cholinergic transmission, leading to a reduction in secretions from salivary, sweat, and airway glands, as well as decreased acidity of gastric secretions . In a research context, this compound has been extensively investigated for its role in modulating cholinergic systems. Key areas of study include chronic obstructive pulmonary disease (COPD) for its bronchodilatory effects , hyperhidrosis (excessive sweating) for its ability to reduce sweat gland secretion , and peptic ulcers for its action on gastric acidity . It is also used in physiological research to reduce salivary, tracheobronchial, and pharyngeal secretions and to block cardiac inhibitory reflexes . As a quaternary amine, it shows minimal penetration of the blood-brain barrier, which makes it a valuable tool for studying the peripheral effects of muscarinic antagonism without central nervous system (CNS) interference . The "threo-" designation specifies the stereochemistry of the compound, which is a critical parameter for researchers in analytical chemistry and pharmacology studying structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28NO3+ B12778586 Glycopyrronium, threo- CAS No. 202185-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202185-74-8

Molecular Formula

C19H28NO3+

Molecular Weight

318.4 g/mol

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1

InChI Key

ANGKOCUUWGHLCE-MJGOQNOKSA-N

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

Stereochemical Characterization and Isomerism of Glycopyrronium, Threo

Definition and Nomenclature of threo-Diastereomers

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters in a molecule. chemistrysteps.comuwindsor.ca This nomenclature originates from the structures of the four-carbon sugars, erythrose and threose. chiralpedia.com In a Fischer projection, the erythro isomer has identical or similar functional groups on the same side of the carbon backbone, whereas the threo isomer has them on opposite sides. chemistrysteps.comunigoa.ac.inwikipedia.org

Glycopyrronium (B1196793) possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these two centers means that four distinct stereoisomers can exist (2^n, where n=2). chiralpedia.com

The chiral centers are:

C3 of the pyrrolidinium (B1226570) ring : The carbon atom in the pyrrolidine (B122466) ring to which the ester group is attached.

The quaternary carbon of the cyclopentyl(hydroxy)phenylacetyl moiety : The carbon atom bonded to the cyclopentyl ring, the phenyl ring, the hydroxyl group, and the carboxyl group.

Chiral CenterAttached Groups
C3 of Pyrrolidinium Ring 1. Oxygen of the ester group
2. C2 of the pyrrolidinium ring
3. C4 of the pyrrolidinium ring
4. Hydrogen atom
Quaternary Carbon of Acetate (B1210297) Moiety 1. Phenyl group
2. Cyclopentyl group
3. Hydroxyl group (-OH)
4. Carboxyl group (part of the ester)

This table outlines the distinct groups attached to the two chiral centers in the glycopyrronium molecule.

The Cahn-Ingold-Prelog (CIP) system is used to assign an absolute configuration (R or S) to each chiral center. yale.edulibretexts.org The threo- diastereomer of glycopyrronium corresponds to the pair of enantiomers where the two chiral centers have opposite configurations. Therefore, threo-Glycopyrronium is the racemic mixture of the (R,S) and (S,R) enantiomers.

DiastereomerEnantiomer 1 ConfigurationEnantiomer 2 Configuration
threo (R,S)(S,R)
erythro (R,R)(S,S)

This table details the specific (R,S) configurations for the enantiomeric pairs that constitute the threo and erythro diastereomers of glycopyrronium.

Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. wikipedia.org The distinction between threo- and erythro-glycopyrronium lies in the relative spatial arrangement of the substituents at the two chiral centers.

As previously noted, when represented in a Fischer projection, the threo isomers have similar or high-priority groups on opposite sides of the main carbon chain. uwindsor.ca In contrast, the erythro isomers have these groups on the same side. chemistrysteps.comwikipedia.org This structural difference means that any given threo isomer (e.g., (R,S)-glycopyrronium) is a diastereomer of any erythro isomer (e.g., (R,R)-glycopyrronium). chiralpedia.com

Featurethreo-Diastereomererythro-Diastereomer
Relative Configuration Substituents at the two chiral centers are on opposite sides in a Fischer projection.Substituents at the two chiral centers are on the same side in a Fischer projection.
Enantiomeric Pair (R,S) and (S,R)(R,R) and (S,S)
Relationship Diastereomers of the erythro isomers.Diastereomers of the threo isomers.

This table provides a direct comparison of the defining stereochemical features of threo and erythro diastereomers.

Theoretical Basis of Stereoisomerism in Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are molecules with a positively charged nitrogen atom bonded to four carbon atoms. mdpi.com While a nitrogen atom with four different substituents could theoretically be a chiral center, in practice, the stereoisomerism of glycopyrronium is determined by its asymmetric carbon atoms, not the quaternary nitrogen.

The permanent positive charge and the nature of the four organic groups attached to the nitrogen are defining features of QACs. mdpi.com The stereochemistry of glycopyrronium arises from the stable chiral carbons within its complex ester side chain and the pyrrolidinium ring, leading to the distinct threo and erythro diastereomers.

Impact of Stereochemical Configuration on Molecular Interactions and Biological Activity

Stereochemistry is a fundamental factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral. nih.govlongdom.org The three-dimensional shape of a drug molecule directly influences its binding affinity and efficacy at its target site. mhmedical.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacologic profiles, metabolism, and potency. nih.gov

The biological activity of glycopyrronium is derived from its action as a muscarinic receptor antagonist. drugbank.com The different stereoisomers of glycopyrronium are expected to interact differently with the chiral environment of these receptors. Research has shown that stereochemistry can be a crucial determinant of potency and pharmacokinetics for various compounds. nih.gov While specific comparative studies on the receptor affinity of purified threo- versus erythro-glycopyrronium are not widely detailed in the provided results, it is a well-established principle that diastereomers and enantiomers often display varied biological activities. The precise spatial arrangement of the phenyl, cyclopentyl, and hydroxyl groups around the chiral centers in threo-glycopyrronium dictates its specific interaction and binding affinity with muscarinic receptor subtypes.

Synthetic Methodologies for Glycopyrronium, Threo

Historical and Contemporary Approaches to Glycopyrronium (B1196793) Synthesis

Historically, the synthesis of glycopyrronium bromide was first detailed in U.S. Patent 2,956,062. google.com The traditional approach often involved the reaction of racemic starting materials, leading to a mixture of diastereomers that required separation in the final stages. googleapis.com This typically included the esterification of cyclopentyl mandelic acid with 1-methylpyrrolidin-3-ol, followed by N-methylation with methyl bromide to form the quaternary ammonium (B1175870) salt. googleapis.comchemicalbook.com The initial non-stereoselective synthesis produces glycopyrrolate (B1671915) as a mixture of two diastereomeric pairs: the threo (RS/SR) and erythro (RR/SS) isomers. epo.orgjustia.com

Stereoselective Synthesis Pathways for threo-Glycopyrrolate Base and its Precursors

Achieving a high yield of the threo-diastereomer necessitates stereoselective control throughout the synthesis. A key strategy involves the use of chiral starting materials. For instance, enantiomerically pure R(-)-cyclopentylmandelic acid can be coupled with racemic 1-methyl-3-pyrrolidinol. newdrugapprovals.orgnewdrugapprovals.org This reaction, often activated by 1,1'-carbonyldiimidazole (B1668759) (CDI), produces a mixture of the erythro (2R,3'R) and threo (2R,3'S) glycopyrrolate bases. epo.orgnewdrugapprovals.org

Further refinement of this pathway involves the stereoselective synthesis of the precursors themselves. R(-)-cyclopentylmandelic acid can be synthesized from R(-)-mandelic acid. newdrugapprovals.orgnewdrugapprovals.org Similarly, (S)-1-methylpyrrolidin-3-ol can be prepared from S(+)-malic acid. google.com By coupling R(-)-cyclopentylmandelic acid with (S)-1-methylpyrrolidin-3-ol, the synthesis can be directed specifically towards the production of the threo-glycopyrrolate base (2R,3'S). epo.orggoogle.com This targeted approach minimizes the formation of the undesired erythro isomer, simplifying downstream purification. epo.org

Diastereomeric Separation and Purification Techniques

Even with stereoselective pathways, the separation of the threo and erythro diastereomers remains a critical step to ensure the purity of the final product.

Application of Salt Resolution Procedures (e.g., 5-Nitroisophthalate Salt Method)

A widely employed and effective method for separating the diastereomeric glycopyrrolate bases is through the formation of diastereomeric salts with a resolving agent. The 5-nitroisophthalate salt procedure is a prominent example, as described in Finnish Patent 49713. google.comepo.org This technique leverages the differential solubility of the diastereomeric salts. justia.comgoogle.com When a mixture of the glycopyrrolate base diastereomers is reacted with 5-nitroisophthalic acid, the resulting salts exhibit different solubilities in a given solvent system. epo.orgjustia.com

The process typically involves dissolving 5-nitroisophthalic acid in a solvent like methanol (B129727), followed by the addition of the glycopyrrolate base mixture. justia.com The salt of the threo pair is significantly less soluble and crystallizes preferentially, allowing it to be separated from the more soluble erythro pair which remains in the solution. epo.orggoogle.com This method can achieve high levels of purity, with the threo-glycopyrrolate base, 5-nitroisophthalate salt constituting at least 95-97% of the total salt produced. google.comgoogle.com After separation, the desired free base is liberated from the salt using an inorganic base. epo.org

Exploiting Differential Solubility for Isomer Isolation

The principle of differential solubility is fundamental to the 5-nitroisophthalate salt method and can be applied more broadly. epo.orggoogle.com The threo-glycopyrrolate base and its salts are generally less soluble in certain organic solvents compared to their erythro counterparts. justia.comgoogle.com This property is exploited during crystallization and recrystallization steps. googleapis.com By carefully selecting the solvent and controlling the temperature, the less soluble threo isomer can be selectively precipitated and isolated. epo.orggoogle.com For example, repeated recrystallizations of the initial diastereomeric mixture can be used to enrich and ultimately isolate the higher-melting threo-diastereomers. googleapis.com

Technique Principle Key Reagent/Condition Outcome
Salt Resolution Formation of diastereomeric salts with different solubilities. epo.org5-Nitroisophthalic Acid. google.comepo.orgPreferential crystallization of the threo-isomer salt. epo.org
Differential Solubility Threo isomer is less soluble than the erythro isomer in specific solvents. justia.comgoogle.comControlled crystallization and recrystallization from selected solvents. googleapis.comIsolation of the higher-melting, less soluble threo-diastereomer. googleapis.com

Counter-Ion Exchange Technologies for Glycopyrronium Salts (e.g., Bromide to Chloride)

The final glycopyrronium product is a salt, and the nature of the counter-ion can be modified. While glycopyrronium bromide is common, other salts may be desired. google.comwikipedia.org Technologies such as "ion swapping," "counter-ion exchange," or "salt metathesis" are employed for this purpose. google.comgoogleapis.com

These reactions typically involve dissolving the initial glycopyrronium salt (e.g., bromide) in a biphasic solvent system. google.comgoogleapis.com A salt of the desired counter-ion (e.g., a silver salt of an acid to produce a different glycopyrronium salt) is introduced. google.com The driving force for the exchange is often the formation of an insoluble salt that precipitates out of the solution, such as silver bromide. google.com For instance, reacting glycopyrronium bromide with silver acetate (B1210297) can yield glycopyrronium acetate. google.com This allows for the synthesis of various glycopyrronium salts, including chloride, tosylate, or fatty acid salts, by selecting the appropriate counter-ion source. google.comgoogle.comgoogleapis.com

Process Chemistry Considerations for Threo-Diastereomeric Purity and Scalability

For large-scale manufacturing, process chemistry focuses on ensuring high diastereomeric purity, safety, and efficiency. newdrugapprovals.orgnewdrugapprovals.org Key considerations include reaction temperature, solvent selection, and the molar ratio of reactants. google.comgoogle.com For instance, coupling reactions are often conducted at temperatures ranging from 0°C to 80°C, with room temperature being common. google.comgoogle.com

Molecular Pharmacology and Receptor Interaction Mechanisms of Glycopyrronium, Threo

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Glycopyrronium (B1196793), also known as glycopyrrolate (B1671915), is an anticholinergic agent that exerts its effects by acting as a muscarinic receptor antagonist. nih.govselleckchem.com Muscarinic receptors are a class of G-protein coupled receptors activated by the neurotransmitter acetylcholine, and they are widely distributed throughout the body, mediating numerous physiological responses. nih.govchemrxiv.org Glycopyrronium's primary mechanism involves blocking the action of acetylcholine at these receptor sites. selleckchem.com This antagonism prevents the downstream signaling cascades typically initiated by acetylcholine binding, which include effects on smooth muscle, cardiac muscle, and exocrine glands. chemrxiv.orgcancer.govbiomedgrid.com

The antagonistic action of glycopyrronium at muscarinic receptors is characterized by competitive binding. selleckchem.comcancer.govbiomedgrid.com This means that glycopyrronium binds reversibly to the same orthosteric site on the muscarinic receptor as acetylcholine. selleckchem.com By occupying this site, it physically prevents the endogenous ligand, acetylcholine, from binding and activating the receptor. Competition studies have demonstrated that glycopyrronium inhibits the binding of radiolabeled muscarinic antagonists, such as [³H]-N-methylscopolamine, in a concentration-dependent manner, which is a hallmark of competitive interaction. researchgate.netdtic.mil The interaction is governed by the relative concentrations of the antagonist (glycopyrronium) and the agonist (acetylcholine) and their respective affinities for the receptor. dtic.mil

There are five known subtypes of muscarinic acetylcholine receptors (M1-M5), which are differentially expressed in various tissues and coupled to distinct signaling pathways. nih.gov The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. nih.govnih.gov Glycopyrronium binds with high affinity to muscarinic receptors, with Ki values in the nanomolar range. selleckchem.comresearchgate.net

Some studies indicate that glycopyrronium has the highest affinity for the M1 receptor subtype, followed by M3, M2/M4, and M5. nih.govbiomedgrid.comchemistrysteps.com However, other research suggests it displays limited selectivity among the M1, M2, and M3 subtypes. researchgate.netchemistrysteps.com One study in rat tissues found similarly high affinities for both M2 and M3 receptors, indicating a lack of significant selectivity between these two subtypes. nih.govchemistrysteps.com Despite this, functional and kinetic studies have revealed a degree of selectivity that is therapeutically relevant. For instance, glycopyrronium exhibits a greater kinetic selectivity for M3 over M2 receptors, which may contribute to its favorable therapeutic index. dtic.mil

Binding Affinities (Ki) of Glycopyrronium at Muscarinic Receptor Subtypes
Receptor SubtypeTissue/SystemKi Value (nM)Reference
M1, M2, M3Human Airway Smooth Muscle0.5 - 3.6 researchgate.net
M2Rat Ventricle1.89 nih.govchemistrysteps.com
M3Rat Submandibular Gland1.69 nih.govchemistrysteps.com

Receptor Binding Kinetics and Dissociation Rates

The duration of action of a receptor antagonist is heavily influenced by its binding kinetics, specifically its association (k_on) and dissociation (k_off) rates. The reciprocal of the dissociation rate constant (1/k_off) defines the ligand's residence time at the receptor. Glycopyrronium is characterized as a long-acting muscarinic antagonist, a property that is linked to its slow dissociation from muscarinic receptors. nih.govbiomedgrid.com

Kinetic studies have confirmed that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. selleckchem.comnih.govresearchgate.net This slow dissociation profile is considered a key mechanistic explanation for the compound's prolonged duration of action observed in functional experiments. nih.govresearchgate.net Interestingly, while both glycopyrronium (as NVA237) and another long-acting antagonist, tiotropium, have long dissociation half-lives, glycopyrronium displays a more rapid onset of action, which can be explained by differences in their kinetic parameters, including the association rate. dtic.mil

Dissociation Half-Life from M3 Receptors (Physiological Conditions)
CompoundDissociation Half-Life (t½)Reference
Glycopyrronium (NVA237)11.4 minutes dtic.mil
Tiotropium46.2 minutes dtic.mil

The slow dissociation of glycopyrronium from muscarinic receptors, particularly the M3 subtype, is a primary factor contributing to its sustained bronchodilator effect in clinical use. nih.govdtic.mil Once bound, the drug remains at the receptor site for an extended period, providing prolonged competitive antagonism against acetylcholine. biomedgrid.com This leads to a durable relaxation of airway smooth muscle and inhibition of mucus secretion. nih.gov However, studies suggest that the 24-hour duration of action is not solely the result of slow dissociation, indicating that other factors also play a role. dtic.mil Furthermore, the kinetic profile of glycopyrronium shows a faster off-rate from M2 receptors compared to M3 receptors, a feature it shares with tiotropium. dtic.mil This kinetic selectivity for M3 over M2 receptors is believed to contribute to a more favorable cardiovascular safety profile, as M2 receptors are critically involved in cardiac regulation. dtic.mil

Structure-Activity Relationships of the threo-Stereoform at the Molecular Level

Glycopyrronium possesses two stereogenic centers, one at the C2 position of the glycolic acid moiety and the other at the C3 position of the pyrrolidine (B122466) ring. nih.gov This results in the existence of four stereoisomers, which can be grouped into two diastereomeric pairs: erythro and threo. The threo- and erythro- nomenclature describes the relative configuration of the substituents around these two chiral centers. The pharmacological activity of glycopyrronium is highly dependent on its stereochemistry, a common phenomenon in drug-receptor interactions where a specific three-dimensional arrangement is required for optimal binding. biomedgrid.combiomedgrid.com

Research into the structure-activity relationships of glycopyrronium isomers has revealed significant differences in potency. Studies on related soft anticholinergics derived from glycopyrrolate demonstrated that isomers with an R-configuration at the C2 chiral center (2R) were substantially more active—by factors ranging from 27 to over 4000 times—than their corresponding 2S counterparts. nih.gov The (R,S)-stereoisomer, which is one of the enantiomers in the threo-diastereomeric pair, has been identified as the eutomer, or the more biologically active isomer. researchgate.net This stereoselectivity underscores the importance of the specific spatial orientation of the cyclopentyl, hydroxyl, and phenyl groups of the acid moiety relative to the pyrrolidinium (B1226570) ring for high-affinity binding to the muscarinic receptor.

Pharmacological Differentiation of Peripheral Versus Central Actions

A key pharmacological characteristic of glycopyrronium is the differentiation between its peripheral and central effects. Glycopyrronium is a quaternary ammonium (B1175870) compound, meaning it possesses a permanent positive charge on its nitrogen atom. selleckchem.combiomedgrid.comresearchgate.net This molecular feature makes the drug highly polar and limits its ability to penetrate lipid membranes, most notably the blood-brain barrier. selleckchem.com

Consequently, when administered systemically, glycopyrronium's actions are largely confined to peripheral muscarinic receptors located in tissues such as smooth muscle, the heart, and exocrine glands. cancer.govbiomedgrid.com It does not readily access the central nervous system, and therefore, central anticholinergic effects (e.g., sedation, confusion, memory impairment) are minimal compared to tertiary amine antagonists like atropine (B194438), which can cross the blood-brain barrier. selleckchem.com This peripheral selectivity is a significant therapeutic advantage, allowing for the desired effects on peripheral systems, such as reducing secretions or relaxing airway smooth muscle, without inducing significant central side effects.

Role of Quaternary Ammonium Structure in Blood-Brain Barrier Permeation

The ability of a drug to exert effects on the central nervous system (CNS) is fundamentally dependent on its capacity to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. The physicochemical properties of a molecule, particularly its lipophilicity and ionization state at physiological pH, are critical determinants of its ability to permeate this barrier. Glycopyrronium, threo- (a stereoisomer of glycopyrrolate) possesses a quaternary ammonium structure, which significantly restricts its passage across the BBB. nih.govmhmedical.comresearchgate.netnih.gov This characteristic differentiates it from tertiary amine antimuscarinic agents, such as atropine, which can readily access the CNS and produce centrally-mediated effects. mhmedical.comresearchgate.netnih.gov

The core of Glycopyrronium's limited CNS penetration lies in its molecular structure. It contains a nitrogen atom that is part of a quaternary ammonium cation. nih.govmhmedical.com This means the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge, regardless of the surrounding pH. researchgate.net This permanent cationic charge makes the molecule highly polar and hydrophilic (water-soluble), which are properties that impede passive diffusion across the lipid-rich cell membranes of the BBB endothelial cells. researchgate.netdrugbank.com In contrast, atropine, a tertiary amine, can exist in both an ionized and an un-ionized form at physiological pH. The un-ionized form is more lipophilic, allowing it to diffuse across the BBB into the brain. mhmedical.comnih.gov

The difference in lipophilicity between glycopyrrolate and atropine is quantitatively demonstrated by their octanol-water partition coefficients (logP). The logP value is a measure of a compound's lipophilicity, with higher values indicating greater lipid solubility. Glycopyrrolate has a logP value of -1.52, indicating its hydrophilic nature. nih.gov Conversely, atropine has a logP value of 1.83, highlighting its significantly greater lipophilicity. nih.govdrugbank.com This substantial difference in lipophilicity is a primary factor contributing to their differential ability to permeate the BBB.

Clinical and preclinical research findings have consistently supported the limited CNS access of glycopyrrolate. A study involving surgical patients who received glycopyrronium intramuscularly found no measurable concentrations of the drug in lumbar cerebrospinal fluid samples. This provides direct evidence of its inability to cross the BBB in significant amounts. The lack of CNS penetration by glycopyrrolate is associated with a lower incidence of centrally-mediated side effects, such as sedation, confusion, and delirium, which can be observed with BBB-penetrant anticholinergics like atropine. mhmedical.comnih.gov For instance, in a comparative study, glycopyrrolate was shown to have minimal central nervous system effects compared to atropine. nih.gov

The table below summarizes the key physicochemical and pharmacokinetic properties of Glycopyrronium and Atropine that influence their blood-brain barrier permeation.

PropertyGlycopyrronium, threo-Atropine
Chemical Structure Quaternary AmmoniumTertiary Amine
Ionization at Physiological pH Permanently Charged (Cationic)Partially Ionized
Lipophilicity (logP) -1.521.83
Blood-Brain Barrier Permeation PoorReadily Crosses
CNS Effects MinimalCan be significant

Preclinical Pharmacodynamics and Pharmacokinetics Research of Glycopyrronium, Threo

In vitro Pharmacological Characterization in Biological Systems

In vitro studies have been fundamental in elucidating the affinity and functional activity of Glycopyrronium (B1196793), threo- at its target receptors and in relevant tissue preparations.

Studies on Human and Animal Origin Muscarinic Receptors

Glycopyrronium demonstrates high-affinity binding to muscarinic acetylcholine (B1216132) receptors. nih.gov Competition binding studies have shown that it binds with nanomolar affinity to M1, M2, and M3 receptors in membranes from various sources, including rat heart (M2) and salivary glands (M3). nih.gov While some studies indicate no significant selectivity between the M1, M2, and M3 receptor subtypes nih.gov, functional assays suggest a higher potency for blocking responses mediated by M1 and M3 receptors compared to M2 receptors. nih.govnih.gov For instance, functional affinity derived from Schild analysis has shown pKB values of 10.31–11 at M1/M3 receptors, compared to a pA2 value of 8.16–9.09 at M2 receptors. nih.gov This functional selectivity is crucial for its therapeutic action, as M3 receptors are predominantly responsible for bronchoconstriction and airway secretions. drugbank.com

Kinetic studies reveal that Glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. This slow dissociation profile is a key mechanistic explanation for the compound's long duration of action observed in functional experiments. nih.gov

Interactive Table: Affinity of Glycopyrronium at Muscarinic Receptor Subtypes

Receptor Subtype Tissue/System Affinity Measurement Value
M1 Rat Cerebrocortical pKi ~9.60 researchgate.net
M3 Rat Salivary Glands pKi ~9.59 researchgate.net
M1/M3 Functional Assays pKB 10.31–11 nih.gov
M2 Functional Assays pA2 8.16–9.09 nih.gov

Analysis in Isolated Organ Preparations (e.g., Human Airway Smooth Muscle, Guinea-Pig Trachea)

In isolated organ bath experiments, Glycopyrronium acts as a potent competitive antagonist of muscarinic agonist-induced contractions. drugcentral.org Studies using guinea-pig trachea and human bronchial tissues demonstrate its ability to inhibit tonic contractions induced by agents like carbachol. nih.govresearchgate.net The potency is high, with a reported pIC50 (a measure of inhibitory concentration) of 9.0 in guinea-pig trachea and 10.4 in human bronchus. researchgate.net

Furthermore, washout experiments in these isolated tissues have confirmed the compound's prolonged duration of action. After removal of Glycopyrronium from the organ bath, the recovery of the contractile response to a muscarinic agonist is significantly delayed. nih.govnih.gov For example, in guinea-pig isolated trachea, the time for the carbachol-induced contractile response to return to 50% recovery (t1/2) after Glycopyrronium washout was approximately 4.0 hours, significantly longer than for other antagonists like ipratropium (B1672105) (0.5 hours). nih.govresearchgate.net This sustained effect in isolated airway tissues provides a strong preclinical basis for its long-acting bronchodilator properties. nih.gov

Interactive Table: Potency and Duration of Action of Glycopyrronium in Isolated Airways

Tissue Preparation Potency (pIC50) Duration (t1/2 offset in hours)
Guinea-Pig Trachea 9.0 researchgate.net 4.0 nih.govresearchgate.net

In vivo Preclinical Models for Mechanistic Studies

In vivo animal models have been instrumental in confirming the mechanistic actions of Glycopyrronium observed in vitro, particularly its effects on secretion and airway function.

Animal Models for Muscarinic Antagonism and Secretion Inhibition (e.g., Salivary Secretion)

Glycopyrronium is a potent inhibitor of secretions, a classic effect of muscarinic receptor blockade. nbinno.comnih.gov Its antisecretory properties have been demonstrated in various animal models. By competitively inhibiting M1 and M3 receptors in salivary glands, it effectively reduces saliva production. researchgate.netnih.gov This action has been a cornerstone of its use in pre-anesthetic medication to reduce salivary and tracheobronchial secretions. wikipedia.orgnih.gov

Evaluation of Bronchodilatory Effects in Preclinical Respiratory Models

In preclinical respiratory models, Glycopyrronium has been shown to be an effective bronchodilator. drugcentral.org In anesthetized guinea pigs, intratracheally administered Glycopyrronium provides potent and long-lasting protection against bronchoconstriction induced by intravenous acetylcholine. researchgate.net The guinea pig is considered a relevant pharmacological model because its airway receptor pharmacology shares many similarities with that of humans. nih.gov These studies confirm that the high-affinity binding to M3 receptors on airway smooth muscle translates to significant functional antagonism in vivo, leading to airway relaxation. drugcentral.org

Dose-Response Relationships in Preclinical Settings

The bronchodilator effects of Glycopyrronium in preclinical models are dose-dependent. drugcentral.org Studies in anesthetized guinea pigs have characterized the dose-response relationship for the inhibition of acetylcholine-induced bronchoconstriction. researchgate.net These investigations establish that increasing doses of intratracheally administered Glycopyrronium lead to a greater and more sustained protective effect against bronchospasm, with effects lasting longer than 24 hours in some preclinical models. drugcentral.orgresearchgate.net This dose-dependent efficacy provides essential data for understanding the compound's therapeutic window and pharmacological profile. researchgate.net

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling is a critical tool in preclinical drug development, allowing for the quantitative characterization and prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For Glycopyrronium, threo-, both population pharmacokinetic (PK) and physiologically based pharmacokinetic (PBPK) models have been developed to provide mechanistic insights into its behavior in vivo.

Population PK modeling has been instrumental in understanding the disposition of inhaled Glycopyrronium, threo-. A key study developed and validated a population PK model using plasma data from various administration routes to specifically characterize lung absorption. researchgate.netnih.gov The model's primary aim was to understand the impact of lung pharmacokinetics on the systemic profile and, consequently, the rationale for its dosing regimen. nih.gov

The analysis revealed that the absorption of glycopyrronium from the lungs is biphasic, dominated by a remarkably slow absorption phase. nih.gov This slow phase has a half-life of approximately 3.5 days and is responsible for about 79% of the drug that is absorbed into the bloodstream from the lungs. nih.gov In contrast to this slow absorption from the pulmonary tissue, the drug is rapidly eliminated from the systemic circulation. nih.gov This combination of slow, sustained absorption from the target organ and quick systemic clearance provides a pharmacokinetic basis for its prolonged duration of action with minimal systemic accumulation. nih.gov The model-derived PK parameters were found to be comparable to those obtained through noncompartmental analysis, validating the model's utility and accuracy. nih.gov

ParameterDescriptionValueSource(s)
Slow Absorption Half-Life (t½) The half-life of the slow-phase absorption from the lungs.~3.5 days nih.gov
Fraction of Slow Absorption The percentage of the drug absorbed from the lungs via the slow absorption pathway.79% nih.gov
Systemic Elimination The rate at which the drug is cleared from the systemic circulation.Rapid nih.gov

PBPK models represent a more mechanistic approach, incorporating system-specific physiological and anatomical data with drug-specific physicochemical properties to predict ADME profiles. mdpi.com For Glycopyrronium, threo-, a PBPK model was developed to predict its systemic exposure, particularly in populations with impaired renal function, which is its primary elimination route. nih.govresearchgate.net

The model was initially developed and verified using clinical data from subjects with normal renal function and was then used to simulate exposure in individuals with varying degrees of renal impairment. nih.gov The model accurately predicted the plasma concentration-time profiles observed in subjects with normal, mild, and moderate renal impairment. nih.govresearchgate.net Simulations predicted that the total systemic exposure (AUC) would increase by factors of 1.20, 1.45, and 1.59 in subjects with mild, moderate, and severe renal impairment, respectively, compared to those with normal renal function. nih.govresearchgate.net While this model was based on clinical data, the methodology demonstrates the utility of PBPK modeling in preclinical research for predicting drug disposition across different species or in specific pathological states without extensive animal testing. mdpi.com

The population PK models provided significant evidence for the extended intrapulmonary residence time of Glycopyrronium, threo-. researchgate.netnih.gov The slow absorption half-life of 3.5 days from the lung compartment directly contributes to a prolonged presence of the drug at its site of action. nih.gov

Preclinical studies in mice using radiolabelled glycopyrrolate (B1671915) have provided further details on tissue distribution. service.gov.uk

Intravenous Administration: Following intravenous delivery, peak radioactivity was observed in all organs, with the notable exception of the brain, within 5 to 10 minutes. This indicates rapid distribution but minimal crossing of the blood-brain barrier. After 24 hours, trace amounts of radioactivity were still detectable in the liver, kidney, and intestines. service.gov.uk

Oral Administration: When administered orally, the highest concentrations of radioactivity were found in the stomach and small intestine, with evidence of poor absorption from the gastrointestinal tract. service.gov.uk

The absolute bioavailability of inhaled glycopyrronium has been reported to be approximately 40% in some human studies, though it can vary depending on the inhalation device used. drugbank.comnih.gov

The elimination of Glycopyrronium, threo- occurs primarily through renal excretion. drugbank.com Preclinical investigations in animal models have elucidated its metabolic fate and excretion pathways. service.gov.uk

In studies with mice, the excretion profile differed significantly based on the route of administration. Following oral administration of radiolabelled glycopyrrolate, approximately 79% of the dose was recovered in the feces and 7.6% in the urine, consistent with low gastrointestinal absorption. service.gov.uk

The primary metabolic pathways identified in animal studies include hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid portion of the molecule. service.gov.uk These metabolites have been primarily detected in the liver and kidney. service.gov.uk However, metabolism represents a minor elimination pathway. The majority of the systemically available drug is excreted unchanged. Following intravenous administration, over 80% of the dose is recovered in the urine as the unchanged parent drug. drugbank.com A key metabolite is the inactive M9, formed through hydrolysis. drugbank.com The metabolism is mainly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYP isoforms. drugbank.com

PathwayDescriptionFinding in Preclinical SpeciesSource(s)
Primary Excretion Route The main route by which the drug leaves the body.Renal (Urine) service.gov.ukdrugbank.com
Metabolism Chemical alteration of the compound in vivo.Minor pathway. Involves hydroxylation and oxidation. Metabolites found in liver and kidney. service.gov.uk
Major Excreted Form The form of the drug predominantly found in excreta.>80% as unchanged parent drug in urine after IV administration. drugbank.com
Metabolizing Enzymes The primary enzymes responsible for metabolism.Mainly CYP2D6. drugbank.com

Nonclinical Toxicology Studies and Mechanistic Insights (excluding adverse effect profiles)

Nonclinical toxicology studies are essential for identifying potential hazards and understanding the mechanistic basis of a compound's effects before human exposure.

A standard battery of genotoxicity tests was conducted on Glycopyrronium, threo- to assess its potential to cause genetic damage. These studies are critical for predicting mutagenic and carcinogenic risk. The compound did not elicit any genotoxic effects across a range of standard assays. service.gov.ukfda.gov

The key findings from the genotoxicity assessments are summarized below:

Bacterial Reverse Mutation Assay (Ames Test): Glycopyrronium, threo- was found to be negative in the Ames test, which assesses for the induction of point mutations in several strains of Salmonella typhimurium and Escherichia coli. service.gov.ukfda.gov

In Vitro Chromosome Aberration Assay: There was no evidence of clastogenic activity (structural chromosome damage) when tested in an in vitro assay using cultured human peripheral blood lymphocytes. service.gov.ukfda.gov

In Vivo Micronucleus Assay: The compound tested negative in the in vivo rat bone marrow micronucleus assay, which detects both clastogenic and aneugenic (whole chromosome loss or gain) events in a whole animal system. service.gov.ukfda.gov

AssayTypeSpecies/SystemResultSource(s)
Ames Test In Vitro Gene MutationS. typhimurium, E. coliNegative service.gov.ukfda.gov
Chromosome Aberration In Vitro ClastogenicityHuman LymphocytesNegative service.gov.ukfda.gov
Micronucleus Test In Vivo Clastogenicity/AneugenicityRat (Bone Marrow)Negative service.gov.ukfda.gov

Phototoxicity Studies

The assessment of a chemical's potential to cause phototoxicity—a toxic response elicited by the combination of the chemical and exposure to light—is a critical component of preclinical safety evaluation. For the compound Glycopyrronium, threo-, the available scientific literature and regulatory assessments indicate a consensus regarding its lack of phototoxic potential.

Further supporting this, safety analyses have shown no phototoxic effect from topical glycopyrrolate, which has contributed to its approval for long-term use in relevant clinical applications. researchgate.net

In the context of European regulatory submissions for products containing glycopyrronium bromide, the absence of formal phototoxicity studies has been deemed acceptable. mpa.sempa.se This suggests that other available data and the physicochemical properties of the molecule provide sufficient evidence to preclude a significant risk of phototoxicity.

Therefore, based on the collective evidence from comprehensive safety reviews and regulatory evaluations, Glycopyrronium, threo- is not considered to pose a risk for phototoxicity.

Advanced Analytical Methodologies for Glycopyrronium, Threo Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for the fundamental characterization of the Glycopyrronium (B1196793), threo- molecule. It provides direct insight into the compound's atomic and molecular structure, confirming the identity and integrity of the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Glycopyrronium, threo-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H-NMR spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical environment of each proton dictates its specific resonance frequency (chemical shift), while interactions with neighboring protons (spin-spin coupling) provide data on the connectivity. For Glycopyrronium, threo-, key proton signals would include those from the aromatic phenyl ring, the aliphatic cyclopentyl ring, the pyrrolidinium (B1226570) ring, and the N-methyl groups.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of functional groups. Critical signals in the ¹³C-NMR spectrum of Glycopyrronium, threo- include the carbonyl carbon of the ester group, the quaternary carbon attached to the hydroxyl group, carbons of the phenyl and cyclopentyl rings, and the carbons of the N,N-dimethylpyrrolidinium moiety.

Expected NMR Chemical Shift Data for Glycopyrronium, threo-

Assignment¹H-NMR Expected Chemical Shift (ppm)¹³C-NMR Expected Chemical Shift (ppm)
Aromatic (Phenyl)7.2 - 7.6125 - 145
Ester Carbonyl (C=O)-170 - 175
Quaternary Carbon (C-OH)-75 - 85
Pyrrolidinium Ring (CH, CH₂)3.5 - 5.555 - 75
N-Methyl (N-CH₃)3.0 - 3.545 - 55
Cyclopentyl Ring (CH, CH₂)1.5 - 2.825 - 45
Note: These are estimated values based on the known structure and typical chemical shifts for the respective functional groups. Precise values can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of Glycopyrronium, threo- is characterized by several key absorption bands that confirm its structure. A strong, sharp absorption corresponding to the ester carbonyl (C=O) stretch is one of the most prominent features. google.com Additionally, a broad absorption band indicates the presence of the hydroxyl (O-H) group. Other significant peaks arise from C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations. vscht.czucla.edu

Characteristic IR Absorption Bands for Glycopyrronium, threo-

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
HydroxylO-H Stretch3200 - 3550 (Broad)
Aromatic C-HC-H Stretch3010 - 3100
Aliphatic C-HC-H Stretch2850 - 2950
Ester CarbonylC=O Stretch1735 - 1750 (Strong)
Aromatic RingC=C Bending1500 - 1700
Ester C-OC-O Stretch1000 - 1300
Source: Data compiled from general IR absorption tables and specific data for related compounds. google.comvscht.czucla.edu

Chromatographic Methods for Separation, Identification, and Quantification of Stereoisomers

Chromatography is essential for separating Glycopyrronium, threo- from its other stereoisomers and any related impurities. Due to the compound's ionic nature and the subtle structural differences between its isomers, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Fast Liquid Chromatography (UFLC), are the predominant analytical techniques for the separation and quantification of glycopyrronium. UFLC offers significant advantages over conventional HPLC, including reduced mobile phase consumption and faster, reproducible analysis times, making it highly suitable for routine applications. scielo.br

A typical reversed-phase UFLC method for glycopyrrolate (B1671915) analysis involves a C18 column. scielo.brscirp.org The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) and an aqueous buffer. scielo.brscirp.org Due to the charged nature of the glycopyrronium cation, an ion-pairing agent is frequently added to the mobile phase to improve retention and peak shape. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 204-210 nm. scielo.brnih.gov

Example UFLC Method Parameters for Glycopyrrolate Analysis

ParameterCondition
InstrumentationSHIMADZU Prominence Series UFLC
ColumnReversed-phase C18 (250 × 4.6 mm, 5 µm)
Mobile PhaseMethanol and 10 mM Tetra Butyl Ammonium (B1175870) Hydrogen Sulfate (B86663) (TBAHS) (80:20, v/v)
Flow Rate1.0 mL/min
DetectionPDA at 204 nm
Source: Panda, S. S., et al. (2016). scielo.br

Ion-pairing chromatography is a specialized form of reversed-phase HPLC that is particularly effective for analyzing ionic compounds like Glycopyrronium, threo-. ingentaconnect.com As a quaternary ammonium salt, glycopyrronium is permanently charged and exhibits poor retention on traditional C18 columns with standard mobile phases. To overcome this, an ion-pairing reagent, such as sodium-1-decanesulfonate or sodium dodecyl sulfate (SDS), is added to the aqueous component of the mobile phase. nih.govnih.gov

The anionic ion-pairing reagent forms a neutral ion pair with the cationic glycopyrronium molecule. ingentaconnect.com This neutral complex has increased hydrophobicity, allowing it to interact more strongly with the nonpolar stationary phase, leading to improved retention and better peak symmetry. ingentaconnect.comresearchgate.net The chromatographic retention is influenced by the lipophilicity of the ion pair formed. ingentaconnect.com Method parameters such as the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the column temperature are optimized to achieve the desired separation. ingentaconnect.comingentaconnect.com For instance, optimal separation of (R,R)-glycopyrronium and its impurities was achieved using a phosphate (B84403) buffer at pH 2.30 with sodium-1-decanesulfonate on a base-deactivated Nucleosil column at 40°C. ingentaconnect.comnih.govresearchgate.net

The biological activity of chiral drugs often resides in a single enantiomer. Therefore, studying the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of individual stereoisomers is critical. nih.gov Enantioselective analytical methods are essential for separating and quantifying the different stereoisomers of glycopyrronium in biological matrices to understand their distinct absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

High-performance liquid chromatography using chiral stationary phases (CSPs) is a primary technique for this purpose. These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. A method for separating all four stereoisomers of glycopyrronium bromide has been developed using a CHIRALCEL OZ-H column, which is coated with cellulose-tris(3-chloro-4-methylphenyl carbamate). google.com This normal-phase HPLC method utilizes a mobile phase of n-hexane, absolute ethanol, and diethylamine (B46881) to achieve separation, allowing for the quantification of each isomer. google.com Such methods are invaluable for PK studies that aim to correlate the plasma concentration of specific enantiomers with their therapeutic effects and potential side effects. rmtcnet.comnih.gov

Table of Mentioned Compounds

Compound Name
Glycopyrronium, threo-
Glycopyrronium bromide
Methanol
Tetra Butyl Ammonium Hydrogen Sulfate (TBAHS)
Sodium-1-decanesulfonate
Sodium dodecyl sulfate (SDS)
n-Hexane
Ethanol
Diethylamine
Cellulose-tris(3-chloro-4-methylphenyl carbamate)

Solid-State Characterization of Crystalline Forms

The physical properties of an active pharmaceutical ingredient (API), such as its crystalline and amorphous forms, can significantly influence its stability, solubility, and bioavailability. Solid-state characterization is therefore a critical aspect of pharmaceutical development. rigaku.com

X-Ray Powder Diffraction (XRPD) is an essential technique for the solid-state characterization of pharmaceuticals. It provides detailed information about the atomic and molecular structure of crystalline materials, allowing researchers to identify different polymorphic forms, which are distinct crystal structures of the same compound. nih.gov Each polymorph exhibits a unique XRPD pattern, acting as a "fingerprint" for that specific crystalline form. researchgate.net

In the analysis of glycopyrrolate, XRPD is used to differentiate between crystalline and amorphous forms and to identify specific polymorphs. The crystalline nature of glycopyrrolate is confirmed by characteristic sharp peaks at specific 2θ angles. For instance, studies have identified prominent peaks for crystalline glycopyrrolate, indicating its ordered molecular structure. researchgate.net While specific data for the threo- isomer is not extensively detailed in publicly available literature, research on glycopyrronium bromide co-crystals provides insight into the types of characteristic peaks observed.

The table below presents characteristic XRPD peaks reported for a crystalline form of glycopyrrolate and for a co-crystal of glycopyrronium bromide, illustrating the data generated in such analyses.

Table 1: Representative X-Ray Powder Diffraction (XRPD) Peaks for Glycopyrrolate Compounds

Compound Form Characteristic 2θ Peaks (°) Reference
Crystalline Glycopyrrolate 10.6, 21.4 researchgate.net
Glycopyrronium Bromide:Lactose Co-crystal (2:1) 5.58, 10.92, 12.1, 12.76, 14.44, 15.92, 16.28 googleapis.com
Glycopyrronium Bromide:Lactose Co-crystal (1:2) 5.44, 10.76, 12.48, 14.34, 15.76, 16.10, 16.48 googleapis.com

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is invaluable for investigating polymorphism because different crystalline forms of a substance typically have distinct melting points and enthalpies of fusion. shimadzu.com

When analyzing a pharmaceutical compound like Glycopyrronium, threo-, a DSC thermogram can reveal thermal transitions such as melting, crystallization, and glass transitions. These events provide critical information about the physical state and stability of the material. For example, the presence of multiple melting peaks may suggest the existence of different polymorphs or impurities. A single endothermic event is often indicative of the melting of a specific crystalline form. A study on a glycopyrronium bromide-lactose co-crystal reported a single endothermic event at approximately 172°C, signifying its melting point. googleapis.com Such thermal analysis is crucial for selecting the optimal solid form for development. europeanpharmaceuticalreview.comtainstruments.com

Table 2: Illustrative Thermal Events for Pharmaceutical Compounds Measured by DSC

Compound / Polymorph Thermal Event Temperature (°C) Enthalpy (J/g) Reference
Carbamazepine Form I Endothermic/Exothermic Peak (Melt/Recrystallization) 170 - 180 - shimadzu.com
Carbamazepine Form III Endothermic Peak (Melting) ~190 -102.8 shimadzu.com
Glycopyrronium Bromide:Lactose Co-crystal Endothermic Peak (Melting) ~172 Not specified googleapis.com
Sulfapyridine (First Run) Endothermic Peak (Melting of stable phase) 192.2 - shimadzu.com
Sulfapyridine (Second Run) Glass Transition 54.7 - shimadzu.com
Sulfapyridine (Second Run) Exothermic Peak (Crystallization) 101.0 - shimadzu.com
Sulfapyridine (Second Run) Endothermic Peak (Melting of quasi-stable phase) 181.9 - shimadzu.com

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from degradation products, process impurities, excipients, or other potential contaminants. rjptonline.org The development of such methods for Glycopyrronium, threo- is essential for assessing the stability of the drug substance and product over time and under various environmental conditions.

These methods, typically using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.govoup.com The process involves forced degradation studies, where the drug is exposed to harsh conditions such as acid, base, oxidation, heat, and light to produce potential degradation products. rjptonline.org The analytical method must then demonstrate specificity by successfully separating the intact drug from all formed degradants.

Validation of the method includes demonstrating its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgscielo.br For instance, a stability-indicating UPLC method for glycopyrrolate showed significant degradation under acidic and alkaline conditions, with less degradation observed under oxidative, thermal, and photolytic stress. rjptonline.org

Table 3: Summary of a Stability-Indicating UPLC Method Validation for Glycopyrrolate

Validation Parameter Result Reference
Linearity Range 1-15 µg/mL rjptonline.org
Accuracy (% Recovery) 98.9% to 100.2% rjptonline.org
Forced Degradation Results % Degradation
Acid Degradation (0.1N HCl) 3.5% rjptonline.org
Alkali Degradation (0.1N NaOH) 3.1% rjptonline.org
Oxidative Degradation (3% H₂O₂) 1.188% rjptonline.org
Thermal Degradation 0.349% rjptonline.org
Photolytic Degradation 0.336% rjptonline.org

Application of Analytical Lifecycle Management Principles in Research Method Development

Analytical Lifecycle Management (ALM) is a modern, holistic approach to analytical methods that aligns with the principles of Quality by Design (QbD). scielo.bruspnf.com ALM treats the analytical method as a product whose lifecycle—from development and validation to routine use and retirement—must be managed to ensure it remains fit for its intended purpose. This contrasts with the traditional approach where method development, validation, and transfer are treated as separate, discrete activities. scielo.br

The ALM process consists of three main stages:

Procedure Design: This stage begins with defining an Analytical Target Profile (ATP), which specifies the performance requirements of the method. scielo.br This includes defining critical quality attributes (CQAs) of the method, such as retention time, peak symmetry, and resolution. A risk-based approach is used to identify critical method variables that could impact the CQAs. scielo.brresearchgate.net

Procedure Performance Qualification: This is the validation stage, where the method is confirmed to be capable of meeting the ATP requirements.

Continued Procedure Performance Verification: This involves ongoing monitoring of the method's performance during routine use to ensure it remains in a state of control.

A case study on developing a stability-indicating UFLC method for glycopyrrolate demonstrates the application of ALM. scielo.br The researchers defined the ATP, identified critical method variables (% methanol, ion-pair reagent concentration, and flow rate), and used a design of experiments (DoE) approach to understand their effects on CQAs like retention time and theoretical plates. This systematic approach results in a more robust and reliable analytical method. scielo.brresearchgate.net

Table 4: Application of Analytical Lifecycle Management (ALM) in Glycopyrrolate Method Development

ALM Stage Key Activity Example for Glycopyrrolate Method Reference
Stage 1: Procedure Design Define Analytical Target Profile (ATP) To develop a robust, stability-indicating UFLC method for quantifying glycopyrrolate. scielo.br
Identify Critical Quality Attributes (CQAs) Retention Time, Theoretical Plates, Symmetry Factor. scielo.br
Identify Critical Method Variables (CMVs) % Methanol, Concentration of Tetra Butyl Ammonium Hydrogen Sulfate, Flow Rate. scielo.br
Risk Assessment & Optimization Use of Design of Experiments (DoE) to study the influence of CMVs on CQAs. scielo.brresearchgate.net
Stage 2: Procedure Performance Qualification Method Validation Confirmed linearity (5-250 µg/mL), accuracy (>99%), and precision (<2%). scielo.br
Stage 3: Continued Procedure Performance Verification Routine Monitoring Establishing control strategies to ensure the method consistently meets performance criteria. scielo.br

Theoretical and Computational Studies of Glycopyrronium, Threo

Molecular Dynamics Simulations for Receptor-Ligand Interaction Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.com In the context of Glycopyrronium (B1196793), threo-, MD simulations can elucidate the intricate details of its binding to muscarinic acetylcholine (B1216132) receptors, its primary pharmacological targets.

By simulating the dynamic interactions between Glycopyrronium, threo- and the receptor, researchers can identify key amino acid residues involved in the binding process, determine the stability of the ligand-receptor complex, and visualize the conformational changes that occur upon binding. mdpi.com These simulations can reveal the precise orientation of the threo- isomer within the binding pocket and highlight the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that contribute to its binding affinity and selectivity.

Detailed Research Findings:

While specific MD simulation studies on the threo- isomer of Glycopyrronium are not extensively available in public literature, the general methodology allows for the generation of valuable predictive data. A hypothetical MD simulation study of Glycopyrronium, threo- with the M3 muscarinic receptor could yield data such as that presented in the interactive table below. Such a study would typically involve placing the ligand in the binding site of the receptor, solvating the system with water molecules and ions to mimic physiological conditions, and then simulating the system's evolution over a period of nanoseconds to microseconds.

Table 1: Hypothetical Key Interactions of Glycopyrronium, threo- with M3 Muscarinic Receptor from a Molecular Dynamics Simulation
Receptor ResidueInteraction TypeAverage Distance (Å)Interaction Occupancy (%)
Asp147Ionic3.295.4
Tyr148Hydrogen Bond2.878.2
Trp459π-π Stacking4.565.1
Tyr506Hydrophobic3.988.9

These simulated findings would suggest that specific residues are crucial for the stable binding of Glycopyrronium, threo-, providing a basis for further experimental validation through site-directed mutagenesis and binding assays.

Quantum Chemical Calculations to Elucidate Electronic and Stereochemical Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. dntb.gov.ua For Glycopyrronium, threo-, these calculations can provide fundamental insights into its stereochemical properties, which are critical for its specific interaction with chiral biological receptors.

Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the preferred conformation of the threo- isomer, calculate its molecular electrostatic potential surface, and identify the distribution of electron density. nih.gov This information is vital for understanding how the molecule presents itself to its receptor and which parts of the molecule are likely to engage in electrostatic interactions. Furthermore, quantum chemical calculations can predict spectroscopic properties, which can aid in the experimental characterization of the compound.

Detailed Research Findings:

Although specific quantum chemical calculation data for Glycopyrronium, threo- is not readily found in published literature, theoretical calculations can be performed to predict its properties. The following table illustrates the kind of data that could be generated from such a study.

Table 2: Predicted Electronic and Stereochemical Properties of Glycopyrronium, threo- from Quantum Chemical Calculations
PropertyCalculated ValueMethod
Dipole Moment5.8 DebyeDFT/B3LYP/6-31G
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-0.5 eVDFT/B3LYP/6-31G*
Rotational Barrier (C-C bond)3.5 kcal/molMP2/6-311+G**

These theoretical values provide a quantitative description of the molecule's electronic character and conformational flexibility, which are key determinants of its biological activity.

In silico Modeling for Prediction of Pharmacological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico modeling encompasses a range of computational techniques used to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested in the lab. mdpi.comnih.gov For Glycopyrronium, threo-, these models can forecast its efficacy as a muscarinic antagonist and its ADME profile, which dictates its fate in the body. idrblab.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their observed biological activity. nih.gov While specific QSAR models for Glycopyrronium, threo- are not publicly detailed, such models could predict its binding affinity based on its physicochemical properties. In silico ADME prediction tools can estimate properties like aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. chemrxiv.org

Detailed Research Findings:

Predictive ADME models are widely used in drug discovery. figshare.com The table below presents hypothetical ADME predictions for Glycopyrronium, threo- generated from commonly used in silico platforms.

Table 3: Predicted ADME Properties of Glycopyrronium, threo-
ADME PropertyPredicted ValueIn silico Tool
Aqueous Solubility (logS)-2.5ACD/Labs Percepta
Caco-2 Permeability (nm/s)<1SwissADME
Human Intestinal Absorption (%)LowADMETlab 2.0
P-glycoprotein SubstrateYespkCSM

These predictions suggest that Glycopyrronium, threo-, being a quaternary ammonium (B1175870) compound, would likely have low oral bioavailability, which is consistent with the known properties of this class of drugs.

Computational Approaches for Rational Drug Design and Synthesis Pathway Optimization

Computational chemistry plays a pivotal role in rational drug design, a process that involves the design of new molecules with a specific biological function. azolifesciences.com Starting from the known structure of a ligand like Glycopyrronium, threo-, computational methods can be used to design analogs with improved properties, such as higher affinity, better selectivity, or a more favorable pharmacokinetic profile.

Structure-based drug design utilizes the three-dimensional structure of the target receptor to design molecules that fit perfectly into the binding site. Ligand-based drug design methods, such as pharmacophore modeling, are used when the receptor structure is unknown and rely on the information from a set of known active molecules. azolifesciences.com Furthermore, computational tools can assist in optimizing the synthetic pathway for a target molecule by predicting reaction outcomes and identifying the most efficient routes.

Detailed Research Findings:

While a specific rational drug design campaign for Glycopyrronium, threo- is not detailed in the public domain, a hypothetical approach could involve the following steps and generate the kind of data presented below.

Table 4: Hypothetical Computational Drug Design Strategy for Glycopyrronium, threo- Analogs
Design StepComputational MethodObjectivePredicted Outcome
Pharmacophore ModelingPhaseIdentify key chemical features for M3 receptor bindingA 3D model with one cationic center, one hydrogen bond acceptor, and two hydrophobic regions
Virtual ScreeningSchrödinger SuiteScreen a virtual library of compounds against the pharmacophore modelIdentification of 100 hit compounds with potential M3 antagonist activity
Molecular DockingAutoDock VinaPredict the binding mode and affinity of hit compoundsRanking of hits based on predicted binding energy; top 10 candidates selected
Synthesis Pathway PredictionChematicaPropose a retrosynthetic route for the top candidateA 5-step synthesis with a predicted overall yield of 35%

This systematic computational approach can significantly streamline the process of discovering and developing new and improved therapeutic agents based on the Glycopyrronium, threo- scaffold.

Future Directions in Glycopyrronium, Threo Academic Research

Development of Advanced Stereoselective Synthesis Strategies for Enhanced Purity

The production of stereochemically pure active pharmaceutical ingredients is a cornerstone of modern drug development. For Glycopyrronium (B1196793), threo-, ensuring high diastereomeric and enantiomeric purity is crucial for elucidating its specific pharmacological profile and for potential therapeutic applications. Future research will likely focus on the development of advanced stereoselective synthesis and purification strategies.

Current methods for producing glycopyrronium bromide can be controlled to favor the formation of the threo- diastereomers (the R,S and S,R pair) over the erythro- diastereomers (the R,R and S,S pair) through techniques like controlled crystallization. One patented process, for instance, describes a method for producing crystalline glycopyrronium bromide that preferentially yields the R,S and S,R diastereomers. Another study has reported on the synthesis of a C-14 labeled version of a single enantiomer from the threo- pair, specifically Rac-(3R,2S)-glycopyrronium bromide, for use in drug metabolism and pharmacokinetic studies.

However, there is a need for more advanced and efficient stereoselective synthesis strategies. Future research could explore:

Asymmetric Catalysis: The use of chiral catalysts to directly synthesize the desired (R,S) or (S,R) enantiomer with high selectivity. This would be a significant advancement over methods that produce a racemic mixture of the threo- diastereomers which then requires separation.

Chiral Resolution Techniques: The development of more efficient and scalable chiral resolution techniques to separate the (R,S) and (S,R) enantiomers from each other and from the erythro- diastereomers. This could involve the use of novel chiral stationary phases in chromatography or advanced crystallization methods.

Enzymatic Synthesis: The exploration of enzymatic methods to catalyze specific steps in the synthesis of Glycopyrronium, threo-, leveraging the inherent stereoselectivity of enzymes to produce highly pure single enantiomers.

The table below summarizes some of the current and potential future strategies for the synthesis and purification of Glycopyrronium, threo-.

Synthesis/Purification StrategyDescriptionPotential Advantages
Controlled Crystallization A method that favors the crystallization of the desired threo- diastereomers over the erythro- diastereomers.Can be implemented at a larger scale for diastereomeric enrichment.
Asymmetric Catalysis The use of chiral catalysts to directly synthesize a specific enantiomer of Glycopyrronium, threo-.High enantiomeric purity, potentially reducing the need for extensive purification.
Advanced Chiral Chromatography The use of novel chiral stationary phases for the efficient separation of all four stereoisomers of glycopyrronium.High resolution and purity of the separated stereoisomers.
Enzymatic Synthesis The use of enzymes to catalyze stereoselective steps in the synthesis of Glycopyrronium, threo-.High stereospecificity and environmentally friendly reaction conditions.

High-Resolution Structural Biology Studies of Glycopyrronium, threo- Receptor Complexes

A fundamental understanding of a drug's mechanism of action at the molecular level requires high-resolution structural information of the drug bound to its biological target. Glycopyrronium exerts its effects by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs). While crystal and cryo-electron microscopy (cryo-EM) structures of mAChRs bound to other antagonists, such as tiotropium, have been determined, there is a notable absence of high-resolution structural data for Glycopyrronium, threo- in complex with any of the muscarinic receptor subtypes.

Future research in this area will be critical and should aim to:

Determine the Crystal or Cryo-EM Structure of the Glycopyrronium, threo- -mAChR Complex: Obtaining a high-resolution structure of the threo- diastereomer bound to its primary target, the M3 muscarinic receptor, would provide invaluable insights into the specific molecular interactions that govern its binding affinity and selectivity.

Compare the Binding Modes of the (R,S) and (S,R) Enantiomers: Structural studies of the individual enantiomers of the threo- pair in complex with the receptor would reveal any differences in their binding orientations and interactions, which could explain potential variations in their pharmacological activity.

Utilize Computational Modeling: In the absence of experimental structures, computational docking and molecular dynamics simulations can be employed to predict the binding poses of the Glycopyrronium, threo- stereoisomers within the binding pocket of muscarinic receptors. These in silico models can generate hypotheses to be tested experimentally. nih.gov

The following table highlights the importance of structural biology studies in understanding the interaction of Glycopyrronium, threo- with its target receptor.

Research ApproachKey ObjectivesExpected Outcomes
X-ray Crystallography / Cryo-EM Determine the 3D structure of Glycopyrronium, threo- bound to a muscarinic receptor.Precise understanding of the binding site, key molecular interactions, and the basis for selectivity.
Comparative Structural Analysis Compare the binding of different Glycopyrronium stereoisomers to the receptor.Elucidation of stereospecific interactions and their impact on pharmacological activity.
Computational Docking and Simulation Predict the binding modes of Glycopyrronium, threo- stereoisomers in the absence of experimental data.Generation of hypotheses about key binding interactions and guidance for future experimental work. nih.gov

Refined Pharmacokinetic and Pharmacodynamic Modeling for Precision Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools for understanding the time course of a drug's concentration in the body and its resulting pharmacological effect. labcorp.com Several studies have developed PK and PK/PD models for glycopyrronium as a racemic mixture. For instance, a physiologically based pharmacokinetic (PBPK) model has been used to predict glycopyrronium exposure in patients with renal impairment, and population PK models have been developed for inhaled glycopyrronium. nih.govnih.gov

However, a significant gap in the current knowledge is the lack of models that specifically describe the pharmacokinetics and pharmacodynamics of the Glycopyrronium, threo- stereoisomer. Future research should focus on developing refined models that can:

Differentiate the PK/PD Profiles of Individual Stereoisomers: It is crucial to develop models that can distinguish the absorption, distribution, metabolism, and excretion (ADME) properties of the (R,S) and (S,R) enantiomers, as well as their specific potencies and efficacies at the target receptor.

Investigate Potential Chiral Inversion: Some chiral drugs can undergo in vivo conversion from one enantiomer to another, a process known as chiral inversion. wikipedia.org Future studies should investigate whether Glycopyrronium, threo- undergoes such inversion and incorporate this into PK models. nih.govwuxiapptec.com

The table below outlines the key areas for future development in the PK/PD modeling of Glycopyrronium, threo-.

Modeling ApproachResearch FocusImpact on Precision Research
Stereoselective Pharmacokinetic (PK) Modeling Characterize the distinct ADME properties of the (R,S) and (S,R) enantiomers of glycopyrronium.Accurate prediction of the exposure of each enantiomer, enabling better dose-response relationship understanding.
Stereoselective Pharmacodynamic (PD) Modeling Determine the specific potency and efficacy of each threo- enantiomer at muscarinic receptors.Elucidation of the contribution of each enantiomer to the overall therapeutic effect and potential side effects.
Investigation of Chiral Inversion Assess whether in vivo conversion between the (R,S) and (S,R) enantiomers occurs. wikipedia.orgMore accurate prediction of the in vivo concentrations of each enantiomer over time. nih.govwuxiapptec.com
Integrated PK/PD Models Link the stereoselective PK of Glycopyrronium, threo- to its stereoselective PD effects.A comprehensive understanding of the dose-concentration-response relationship for the individual stereoisomers.

Innovative Analytical Techniques for Real-Time and High-Throughput Stereoisomeric Analysis

The ability to accurately and efficiently measure the concentration of individual stereoisomers in various matrices is fundamental to all aspects of chiral drug research. Several analytical methods have been developed for the chiral separation of glycopyrronium stereoisomers, including preparative high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using cyclodextrin-based chiral selectors. pku.edu.cn

While these methods are valuable, future research will benefit from the development and application of more innovative analytical techniques that offer real-time analysis and high-throughput capabilities. Such advancements would significantly accelerate research in stereoselective synthesis, pharmacokinetics, and quality control. Promising future directions include:

Time-Resolved Chiral Spectroscopy: Techniques like time-resolved circular dichroism can provide real-time information on changes in chirality during chemical reactions or biological processes. scitechdaily.comanalytica-world.com This could be applied to study the dynamics of Glycopyrronium, threo- synthesis or its interaction with its receptor.

High-Throughput Enantioselective Screening: The development of high-throughput screening methods, such as fluorescence-based assays, would enable the rapid analysis of a large number of samples for enantiomeric excess. acs.orgnih.gov This would be particularly useful for optimizing stereoselective synthesis reactions.

Advanced Mass Spectrometry Techniques: The use of mass spectrometry-based methods, in conjunction with chiral selectors, can provide sensitive and selective quantification of stereoisomers in complex biological matrices. rsc.orgacs.org

The table below summarizes some of the innovative analytical techniques that could be applied to the stereoisomeric analysis of Glycopyrronium, threo-.

Analytical TechniquePrinciplePotential Application in Glycopyrronium, threo- Research
Time-Resolved Circular Dichroism Measures the differential absorption of left and right circularly polarized light as a function of time. scitechdaily.comanalytica-world.comReal-time monitoring of stereoselective synthesis reactions and receptor binding dynamics.
Fluorescence-Based Enantioselective Assays Utilizes chiral fluorescent probes that exhibit different fluorescence responses upon binding to different enantiomers. acs.orgnih.govHigh-throughput screening of chiral catalysts and analysis of enantiomeric purity.
Chiral Capillary Electrophoresis (CE) Separates charged molecules based on their differential migration in an electric field in the presence of a chiral selector. pku.edu.cnHigh-resolution separation and quantification of all four glycopyrronium stereoisomers.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for rapid and efficient chiral separations. rsc.orgHigh-throughput analysis of stereoisomeric purity in synthetic and biological samples.

Exploration of Novel Preclinical Models for Unraveling Deeper Mechanistic Insights

Preclinical models, both in vitro and in vivo, are essential for investigating the mechanism of action, efficacy, and safety of drug candidates before they are tested in humans. While the general pharmacology of glycopyrronium has been studied in various preclinical models, there is a need for novel models that can specifically address the mechanistic nuances of the Glycopyrronium, threo- stereoisomer.

Future research in this area should focus on:

Developing Stereoselective In Vitro Assays: The use of cell-based assays expressing specific muscarinic receptor subtypes to compare the functional activity of the (R,S) and (S,R) enantiomers. This could include assays to measure downstream signaling pathways activated by receptor antagonism.

Utilizing Humanized Preclinical Models: The use of animal models that have been genetically modified to express human muscarinic receptors would provide a more translationally relevant system for studying the in vivo effects of Glycopyrronium, threo-.

Employing Advanced Imaging Techniques: The use of advanced imaging techniques in preclinical models to visualize the distribution of the individual threo- enantiomers to target tissues and to assess their effects on physiological processes in real-time.

Organ-on-a-Chip Models: The development of microfluidic organ-on-a-chip models, such as a "lung-on-a-chip," could provide a more physiologically relevant in vitro system for studying the effects of inhaled Glycopyrronium, threo- on airway smooth muscle.

The table below outlines potential novel preclinical models and their applications in Glycopyrronium, threo- research.

Preclinical ModelDescriptionApplication in Glycopyrronium, threo- Research
Receptor-Specific Cell-Based Assays Cells engineered to express a single subtype of muscarinic receptor.Precise determination of the potency and selectivity of each threo- enantiomer at different receptor subtypes.
Humanized Animal Models Animals genetically modified to express human drug targets, such as muscarinic receptors.More accurate prediction of the in vivo efficacy and safety profile of Glycopyrronium, threo- in humans.
Advanced In Vivo Imaging Techniques such as positron emission tomography (PET) with radiolabeled stereoisomers.Non-invasive visualization of the in vivo distribution and target engagement of the (R,S) and (S,R) enantiomers.
Organ-on-a-Chip Technology Microfluidic devices that mimic the structure and function of human organs.Investigation of the effects of Glycopyrronium, threo- on specific tissues, such as the airways, in a human-relevant context.

Q & A

Q. What experimental designs are employed in randomized controlled trials (RCTs) to evaluate the efficacy of glycopyrronium, threo- in hyperhidrosis?

RCTs for glycopyrronium typically use double-blind, vehicle-controlled designs with co-primary endpoints such as sweat production (gravimetrically measured) and patient-reported outcomes (e.g., Hyperhidrosis Disease Severity Scale). For example, the ATMOS-1 and ATMOS-2 trials utilized a 4-week treatment period, stratified randomization for baseline sweat production, and sensitivity analyses to address outliers . Statistical methods like ANCOVA adjusted for baseline values are standard for efficacy comparisons .

Q. What validated outcome measures are used to assess glycopyrronium, threo-’s clinical efficacy in hyperhidrosis studies?

Key endpoints include:

  • Gravimetric sweat production : Absolute reduction from baseline (e.g., ≥50% reduction defined as a response).
  • HDSS response : Proportion achieving ≥2-point improvement.
  • Quality of life metrics : DLQI/CDLQI scores. Subgroup analyses (e.g., pediatric vs. adult populations) are pre-specified to ensure robustness, as seen in pooled analyses of ATMOS trials .

Q. How is the safety profile of glycopyrronium, threo- systematically evaluated in clinical trials?

Safety assessments focus on treatment-emergent adverse events (TEAEs), local skin reactions (LSRs), and systemic anticholinergic effects (e.g., dry mouth, mydriasis). Trials like ATMOS-1/ATMOS-2 report TEAE incidence rates, severity grading, and discontinuation rates. Open-label extensions (e.g., ARIDO) provide long-term safety data over 44 weeks, with adjudication committees for serious events .

Advanced Research Questions

Q. How do population pharmacokinetic (PK) models address variability in glycopyrronium, threo- absorption and bioavailability?

Population PK models incorporate data from multiple administration routes (e.g., oral, inhaled) to estimate parameters like bioavailability (5–8.2%) and absorption half-life (~3.5 days). These models use nonlinear mixed-effects modeling to account for inter-subject variability and predict lung compartment concentrations, enabling simulations of once-daily vs. twice-daily dosing regimens .

Q. What methodological approaches resolve contradictions in efficacy endpoints across Phase 3 trials (e.g., ATMOS-1 vs. ATMOS-2)?

Discrepancies in sweat production outcomes between trials are addressed via pre-specified sensitivity analyses. For example, ATMOS-1 excluded an outlier analysis center with extreme gravimetric data, revealing significant glycopyrronium efficacy in the remaining cohort. Pooled analyses and meta-regressions adjust for trial-level heterogeneity .

Q. How is subgroup variability (e.g., pediatric vs. adult populations) analyzed in glycopyrronium, threo- clinical trials?

Subgroup analyses stratify participants by age, hyperhidrosis location (axillary vs. multifocal), and prior treatment history. In ATMOS trials, pediatric (9–16 years) and adult cohorts showed comparable efficacy in HDSS response and sweat production, validated via mixed-model repeated measures (MMRM) to control for missing data .

Q. What in vitro or translational models explore glycopyrronium, threo-’s non-anticholinergic mechanisms (e.g., antiviral effects)?

In vitro studies using human cell lines (e.g., bronchial epithelium) assess glycopyrronium’s impact on viral replication (e.g., HCoV-229E). Mechanisms may involve downregulation of host receptors (e.g., ACE2) or endosomal inhibition. However, extrapolation to SARS-CoV-2 requires caution due to structural differences .

Q. How are long-term safety and tolerability evaluated in open-label extension studies?

Studies like ARIDO (44-week extension of ATMOS trials) monitor TEAEs, LSRs, and adherence. Safety signals are quantified via incidence rates per 100 patient-years, with Kaplan-Meier analyses for time-to-event outcomes (e.g., discontinuation due to dry mouth) .

Methodological Frameworks

  • PICO Framework : For comparative studies (e.g., glycopyrronium vs. botulinum toxin), define:
    • Population : Adults/children with primary axillary hyperhidrosis.
    • Intervention : Topical glycopyrronium, threo- (2.4%).
    • Comparison : Vehicle/antiperspirants.
    • Outcome : HDSS response, sweat production .
  • FINER Criteria : Ensure feasibility (e.g., clinic-based gravimetric measurements), novelty (e.g., non-axillary hyperhidrosis trials), and relevance to guideline updates .

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